molecular formula C9H17Cl2N3O B1478061 2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride CAS No. 1803582-89-9

2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride

Cat. No. B1478061
CAS RN: 1803582-89-9
M. Wt: 254.15 g/mol
InChI Key: DMGDLBVYMXZWDN-UHFFFAOYSA-N
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Description

The compound “2-(piperazin-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride” is a derivative of piperazine, which is a common moiety in pharmaceuticals and other biologically active compounds. Piperazine derivatives are known for their wide range of biological activities, including antifungal, antibacterial, and antiprotozoal effects .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a piperazine ring, an acetylene group, and an acetamide group. The presence of these functional groups could confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The piperazine ring might undergo reactions at the nitrogen atoms, while the acetylene group could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring might confer basicity, while the acetylene group could affect the compound’s reactivity .

Scientific Research Applications

Therapeutic Uses and Drug Discovery

Piperazine derivatives are prominent in the realm of drug discovery due to their versatile therapeutic applications. These compounds have been identified in a variety of drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protector, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus significantly impacts the medicinal potential of the resultant molecules, suggesting that even slight alterations can yield compounds with distinct pharmacological profiles (Rathi, Syed, Shin, & Patel, 2016).

Anti-mycobacterial Activity

Recent research has highlighted the importance of piperazine derivatives in combating Mycobacterium tuberculosis, including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). These findings underline the role of piperazine as a vital building block in the design of potent anti-mycobacterial agents, providing a foundation for future efforts to develop safe, selective, and cost-effective treatments (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Pharmacological Properties

The diverse pharmacological properties of piperazine derivatives stem from their interaction with various biological targets. These compounds exhibit a wide array of activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, antimalarial, and anti-inflammatory effects. The versatility of the piperazine nucleus, along with its ability to be modified into derivatives, showcases its potential as a pharmacophoric element in the development of new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many piperazine derivatives exert their effects by interacting with receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve elucidating its biological activity, optimizing its synthesis, and investigating its mechanism of action. Additionally, studies could explore its potential applications in medicine or other fields .

properties

IUPAC Name

2-piperazin-1-yl-N-prop-2-ynylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-2-3-11-9(13)8-12-6-4-10-5-7-12;;/h1,10H,3-8H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGDLBVYMXZWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CN1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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